2-Methoxyethyl 12-hydroxyoctadecanoate

Overview

Description

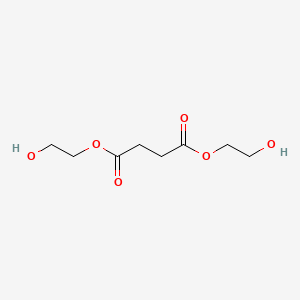

- 2-Methoxyethyl 12-hydroxyoctadecanoate is a chemical compound with the molecular formula C21H42O4 . It is also known as diethylene glycol dimethyl ether or diglyme .

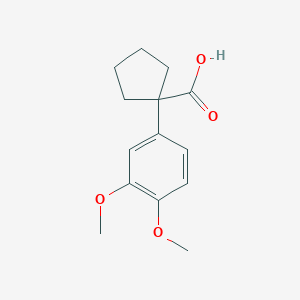

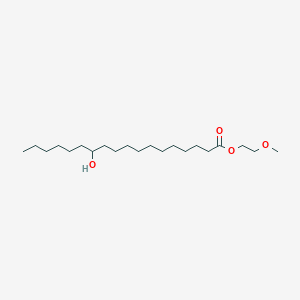

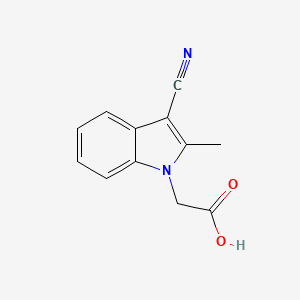

- The compound consists of a long hydrocarbon chain (octadecanoate) with a hydroxyl group (12-hydroxy) and an ether group (2-methoxyethyl) attached to it.

Synthesis Analysis

- The synthesis of 2-Methoxyethyl 12-hydroxyoctadecanoate involves the reaction between octadecanoic acid and 2-methoxyethanol under appropriate conditions.

Molecular Structure Analysis

- The molecular structure of 2-Methoxyethyl 12-hydroxyoctadecanoate is characterized by a linear hydrocarbon chain (18 carbon atoms) with a hydroxyl group at the 12th position and an ether group attached to the 2nd carbon.

Chemical Reactions Analysis

- This compound can undergo esterification reactions with other acids or alcohols.

- It may also participate in nucleophilic substitution reactions due to the presence of the ether group.

Physical And Chemical Properties Analysis

- Density : 0.9±0.1 g/cm³

- Boiling Point : 456.1±15.0 °C

- Flash Point : 143.0±13.9 °C

- Polar Surface Area : 56 Ų

- Polarizability : 41.4±0.5 x 10⁻²⁴ cm³

- Surface Tension : 34.2±3.0 dyne/cm

Scientific Research Applications

Solvent Compatibility and Crystallization

2-Methoxyethyl 12-hydroxyoctadecanoate's behavior in different solvents influences its crystallization kinetics and self-assembly into supramolecular structures. The solvent's chemistry affects the kinetics of nucleation and crystallization, significantly impacting the gelation process and the resultant crystal fiber length. This understanding aids in modulating solvent properties to control the physical characteristics of organogels, a crucial aspect in material science for engineering specific gel properties (Rogers & Marangoni, 2016).

Organogelation and Low Molecular Mass Organogelators

In the realm of organogelation, 2-Methoxyethyl 12-hydroxyoctadecanoate derivatives show promising applications. For instance, nitrogen-containing derivatives of (R)-12-hydroxystearic acid, which is closely related to 2-Methoxyethyl 12-hydroxyoctadecanoate, have been studied for their gelation abilities. These derivatives are effective low molecular-mass organogelators (LMOGs), capable of gelating organic liquids at room temperature, showcasing potential in creating robust organogels with unique physical and rheological properties (Mallia, George, Blair, & Weiss, 2009).

Green Chemistry Applications

2-Methoxyethyl 12-hydroxyoctadecanoate and its derivatives also find applications in green chemistry, such as in the enzymatic acylation of pharmacologically relevant nucleosides. This process, utilizing green solvents like 2-methyltetrahydrofuran (MeTHF), showcases the compound's role in enhancing the solubility and reactivity of substrates in enzymatic reactions. This application underscores the potential of 2-Methoxyethyl 12-hydroxyoctadecanoate derivatives in biocatalysis and sustainable chemistry practices (Simeó, Sinisterra, & Alcántara, 2009).

Biomedical Applications

In the biomedical field, derivatives of 2-Methoxyethyl 12-hydroxyoctadecanoate have been explored for their compatibility and functionality in drug delivery systems. For example, the modification of hydroxyapatite nanoparticles with carboxylic acids, including derivatives of 12-hydroxyoctadecanoic acid, impacts their interaction with biological cells. Such modifications can enhance the biocompatibility and cellular uptake of these nanoparticles, offering insights into the design of more effective biomaterials for medical applications (Chen, McCrate, Lee, & Li, 2011).

Environmental Sensing

Additionally, 2-Methoxyethyl 12-hydroxyoctadecanoate derivatives have been utilized in the development of gas sensors. For instance, the synthesis of Y2O3-ZnO nanocomposites incorporating 2-methoxyethanol showcases enhanced sensitivity to gases at room temperature. This application reveals the potential of these compounds in environmental monitoring and the development of advanced sensing technologies (Shruthi, Jayababu, & Reddy, 2019).

Safety And Hazards

- Flammable : May form explosive peroxides.

- Avoid breathing mist, gas, or vapors.

- Avoid skin and eye contact.

- Keep away from heat, sparks, and open flames.

Future Directions

- Research on the applications of this compound in various fields, such as solvents, surfactants, or pharmaceuticals.

- Investigate potential modifications to enhance its properties or develop derivatives.

Remember to handle this compound with care due to its flammability and potential hazards. If you have any specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

2-methoxyethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-12-15-20(22)16-13-10-8-6-7-9-11-14-17-21(23)25-19-18-24-2/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTMQTARNSGNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001217321 | |

| Record name | Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 12-hydroxyoctadecanoate | |

CAS RN |

6641-84-5 | |

| Record name | Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6641-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6641-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)